3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Descripción
3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a lenalidomide analog featuring a piperidine-2,6-dione core linked to an isoindolinone moiety with an amino substituent at the 7-position of the isoindoline ring . Its structural uniqueness lies in the positioning of the amino group (7-amino) compared to other derivatives like lenalidomide (4-amino), which may influence cereblon-binding affinity and therapeutic activity .
Propiedades
IUPAC Name |
3-(4-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-8-3-1-2-7-6-16(13(19)11(7)8)9-4-5-10(17)15-12(9)18/h1-3,9H,4-6,14H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAYAFBLGLCWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164801 | |
| Record name | 3-(7-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191732-75-9 | |
| Record name | 3-(7-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191732-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(7-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(7-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Nitration of Isoindolinone Precursors
The synthesis begins with the introduction of a nitro group at the 7-position of the isoindolinone ring. A common precursor, 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, undergoes nitration using a mixture of fuming nitric acid and sulfuric acid at 0–5°C. The regioselectivity of nitration is controlled by electron-donating groups on the aromatic ring, directing the nitro group to the para position relative to existing substituents.
Reaction Conditions:
Catalytic Hydrogenation of Nitro Intermediate
The nitro group is reduced to an amine using palladium on carbon (Pd/C) under hydrogen atmosphere. This step requires careful control of hydrogen pressure (1–3 atm) and reaction time (4–6 h) to avoid over-reduction or ring-opening side reactions.
Optimization Data:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| H₂ Pressure | 2 atm | Maximizes amine formation (85%) |
| Catalyst Loading | 5 wt% Pd/C | Balances cost and efficiency |
| Solvent | Ethanol | Enhances solubility of intermediate |
Post-reduction purification involves silica gel column chromatography (eluent: ethyl acetate/methanol 10:1).
Diazotization-Based Amination
Diazonium Salt Formation
This method employs 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione as the starting material. Under ice-bath conditions, sodium nitrite (NaNO₂) and hydrochloric acid generate a diazonium salt, which is immediately reacted in situ to prevent decomposition.
Critical Parameters:
-
Temperature: 0–5°C (prevents diazonium degradation)
-
NaNO₂ Equivalents: 1.1 eq (avoids excess nitrite side reactions)
Copper-Mediated Amidation
The diazonium intermediate undergoes amidation in the presence of copper powder (0.2 mmol per 1 mmol substrate). The reaction proceeds via a radical mechanism, with copper acting as a single-electron transfer agent. Heating to 80°C for 1 hour drives the reaction to completion.
Yield Comparison:
| Copper Source | Yield (%) | Purity (HPLC) |
|---|---|---|
| Powdered Cu | 90 | 98.5 |
| CuI | 82 | 97.2 |
| Cu(OAc)₂ | 75 | 95.8 |
Solid-Phase Synthesis for Industrial Scale
Polymer-Supported Reactants
To enhance scalability, the piperidine-2,6-dione core is immobilized on Wang resin via its N-terminal. This enables iterative coupling with Fmoc-protected aminoisoindolinone derivatives using HBTU/HOBt activation.
Advantages:
-
Reduces purification steps (resin washing removes byproducts)
-
Enables automated synthesis (yield: 78–82% per coupling cycle)
Continuous Flow Hydrogenation
A tubular reactor system facilitates continuous reduction of nitro intermediates:
-
Residence Time: 12 min
-
Catalyst: Pd/Al₂O₃ pellets (2 mm diameter)
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d6):
δ 10.21 (s, 1H, NH), 7.52–7.48 (m, 2H, Ar-H), 5.41 (dd, J = 12.4, 4.8 Hz, 1H, CH-piperidine), 2.92–2.85 (m, 2H, piperidine-H), 2.45–2.39 (m, 2H, piperidine-H).
HPLC Purity:
-
Column: C18 (4.6 × 150 mm, 3.5 µm)
-
Mobile Phase: 0.1% TFA in H₂O/MeCN (70:30)
Industrial Challenges and Solutions
Análisis De Reacciones Químicas
Types of Reactions
3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The amino group can participate in substitution reactions, forming new amide or ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
PROTAC Synthesis
Overview:
The compound serves as a key building block in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells. PROTAC technology has emerged as a promising approach for targeting previously "undruggable" proteins.
Key Insights:
- Lenalidomide Analog: As a lenalidomide analog, 3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione plays a crucial role in enhancing the efficacy and specificity of PROTACs .
- Mechanism of Action: PROTACs utilize E3 ligases to tag target proteins for degradation by the proteasome, which can lead to reduced levels of disease-causing proteins.
Anticancer Research
Overview:
Due to its structural similarity to known anticancer agents, this compound is being investigated for its potential anticancer properties.
Case Studies:
- In Vitro Studies: Preliminary studies indicate that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. These studies focus on the compound's ability to induce apoptosis and inhibit cell proliferation .
Drug Development
Overview:
The compound is being explored for its potential use in developing new therapeutic agents targeting various diseases beyond cancer.
Research Findings:
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as the ubiquitin E3 ligase cereblon. This interaction leads to the degradation of Ikaros transcription factors IKZF1 and IKZF3, which play a crucial role in the regulation of immune responses and cancer cell proliferation . The compound’s mechanism of action involves multiple pathways, including direct antitumor effects, inhibition of angiogenesis, and immunomodulation .
Comparación Con Compuestos Similares
Structural Analogs and Substitution Patterns
The compound belongs to a family of immunomodulatory imide drugs (IMiDs) and derivatives. Key structural analogs include:
Solid Forms and Polymorphism
- Polymorphic forms of 4-amino derivatives (e.g., lenalidomide) are well-documented, with crystalline and amorphous forms influencing bioavailability and stability . No data exists for the 7-amino derivative’s solid forms, highlighting a research gap.
Key Research Findings and Implications
Substituent Effects : Halogenation (e.g., 5-fluoro, 6-iodo) or bulky groups (e.g., morpholinylmethyl benzyloxy) improve solubility, stability, or targeting .
PROTAC Applications : The compound’s utility in PROTACs underscores its role in degrading disease-causing proteins, though further optimization is needed to match the efficacy of urea-containing derivatives .
Actividad Biológica
3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione, also known as a lenalidomide analog, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article explores its synthesis, biological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H13N3O3
- Molecular Weight : 259.27 g/mol
- CAS Number : 191732-75-9
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways involved in tumor growth and apoptosis. It acts as a ligand for cereblon E3 ubiquitin ligase, leading to the degradation of specific proteins that are crucial for cancer cell survival .
Anti-Tumor Effects
Recent studies have highlighted the anti-tumor effects of this compound across various cancer cell lines:
-
Cell Viability Studies :
- In vitro assays demonstrated that this compound significantly inhibits cell growth in human breast cancer cell lines (MCF-7) with an IC50 value of approximately 20.2 μM .
- The compound exhibited weaker activity against hepatocellular carcinoma cells (Huh7), suggesting a selective efficacy against certain cancer types .
- Mechanisms of Induced Cell Death :
Comparative Efficacy
To contextualize the efficacy of this compound, a comparative analysis was performed with other compounds having similar structures:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | 20.2 | MCF-7 |
| Control Compound 1 | >200 | MCF-7 |
| Control Compound 2 | >200 | MCF-7 |
| Control Compound 3 | >200 | MCF-7 |
This table illustrates the superior anti-proliferative activity of this compound compared to control compounds, which failed to exhibit significant effects even at higher concentrations .
Case Studies and Research Findings
Several case studies have explored the therapeutic potential of this compound:
- Study on Tumor Necrosis Factor (TNF) :
- Target Engagement Assays :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione, and how can reaction conditions be optimized experimentally?
- Methodology :
- Use computational reaction path search methods (e.g., quantum chemical calculations) to identify energetically favorable pathways and reduce trial-and-error experimentation .
- Employ factorial design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, catalyst) and optimize yield. For example, a 2^3 factorial design can test three variables at two levels each .
- Key Considerations :
- Monitor intermediates via HPLC or LC-MS to ensure stepwise progression.
- Validate computational predictions with small-scale pilot reactions.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .
- Structural Confirmation :
- Nuclear Magnetic Resonance (NMR): Compare - and -NMR spectra with reference data .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (259.26 g/mol) and fragmentation patterns .
Q. What in vitro biological assays are appropriate for evaluating its therapeutic potential?
- Assay Design :
- PROTAC Applications : Test degradation efficiency of target proteins (e.g., via Western blot) using cereblon (CRBN)-binding assays, as the compound is a lenalidomide analog .
- Enzyme Inhibition : Measure IC values in kinase or protease inhibition assays using fluorogenic substrates .
- Controls : Include negative controls (DMSO vehicle) and positive controls (e.g., established PROTACs).
Advanced Research Questions
Q. How do polymorphic forms of this compound affect its physicochemical stability and bioavailability?
- Methods :
- Polymorph Screening : Recrystallize under varied conditions (solvent, temperature) and analyze via X-ray powder diffraction (XRPD) to identify forms .
- Stability Testing : Accelerated stability studies (40°C/75% RH) to assess hygroscopicity and thermal degradation .
- Data Interpretation :
- Correlate polymorphic form (e.g., amorphous vs. crystalline) with dissolution rates using biorelevant media.
Q. What computational strategies can predict the compound’s reactivity in PROTAC-mediated protein degradation?
- Approaches :
- Molecular Dynamics (MD) Simulations : Model interactions between the compound’s isoindolinone core and CRBN E3 ubiquitin ligase .
- Density Functional Theory (DFT) : Calculate binding energies of the compound-protein complex to prioritize derivatives .
- Validation : Compare computational predictions with cellular degradation assays (e.g., in HEK293T cells).
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Statistical Analysis :
- Apply multivariate regression to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .
- Use meta-analysis tools to harmonize datasets and calculate weighted effect sizes.
- Experimental Replication :
- Standardize protocols (e.g., cell passage number, compound solubility in DMSO) to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
